2-Amino-4-(4-methylpiperazin-1-yl)butanamide
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Overview
Description
2-Amino-4-(4-methylpiperazin-1-yl)butanamide is a chemical compound with the molecular formula C9H20N4O It is a derivative of butanamide and contains a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanamide typically involves the reaction of 4-methylpiperazine with a suitable butanamide precursor. One common method involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 4-methylpiperazine with a butanamide derivative under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where the amino group is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and efficient production.
Purification Steps: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-4-(4-methylpiperazin-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Pathways: Modulating various biochemical pathways, which can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A related compound with a similar piperazine ring structure.
Butanamide Derivatives: Other derivatives of butanamide with different substituents.
Piperazine-Based Compounds: Various compounds containing the piperazine ring with different functional groups.
Uniqueness
2-Amino-4-(4-methylpiperazin-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Amino-4-(4-methylpiperazin-1-yl)butanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group and a piperazine moiety. This compound has been studied for its potential biological activities, particularly in the fields of oncology and neurology. The following sections will explore its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{19}N_{3}O, with a molar mass of approximately 199.28 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anti-cancer properties : Similar compounds have shown efficacy in cancer therapies by targeting specific pathways involved in tumor growth and proliferation.
- Anti-inflammatory effects : Preliminary studies suggest that this compound may inhibit inflammatory cytokines, which are crucial in various inflammatory diseases .
- Neurological effects : The piperazine component suggests potential interactions with neurotransmitter receptors, indicating possible applications in treating neurological disorders such as anxiety and depression.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. Notably, it may bind to serotonin receptors, influencing mood regulation and anxiety levels. Further research is required to fully elucidate its pharmacodynamics and specific molecular targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperazine ring.
- Introduction of the butanamide moiety.
- Functional group modifications to enhance biological activity.
Alternative synthetic routes may introduce additional functional groups that could further modify its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Imatinib | Contains a piperazine ring; used in cancer therapy | Selective tyrosine kinase inhibitor |
Rivastigmine | Piperidine derivative; used for Alzheimer's disease | Acetylcholinesterase inhibitor |
Citalopram | Contains a piperazine-like structure; antidepressant | Selective serotonin reuptake inhibitor |
This table illustrates how the specific arrangement of functional groups in this compound may confer distinct biological activities compared to similar compounds.
Case Studies
Recent studies have focused on the anti-inflammatory properties of compounds related to this compound. For instance, derivatives exhibiting potent inhibition of IL-6 and IL-1β mRNA expression were identified, demonstrating significant anti-inflammatory effects without hepatotoxicity in vivo . Such findings underscore the potential for developing therapeutic agents targeting inflammatory pathways.
Properties
Molecular Formula |
C9H20N4O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-(4-methylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C9H20N4O/c1-12-4-6-13(7-5-12)3-2-8(10)9(11)14/h8H,2-7,10H2,1H3,(H2,11,14) |
InChI Key |
OGMTZSLUGPQBBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(C(=O)N)N |
Origin of Product |
United States |
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